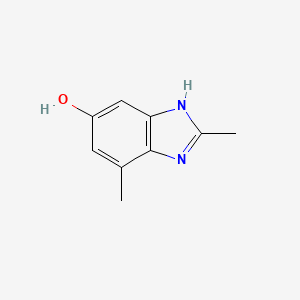

2,7-dimethyl-3H-benzimidazol-5-ol

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2,7-dimethyl-3H-benzimidazol-5-ol |

InChI |

InChI=1S/C9H10N2O/c1-5-3-7(12)4-8-9(5)11-6(2)10-8/h3-4,12H,1-2H3,(H,10,11) |

InChI Key |

FAJHVSQRGYKNAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Benzimidazole (B57391) Derivatives

The majority of benzimidazole syntheses commence with an ortho-phenylenediamine (OPD) or a precursor that can be converted into an OPD derivative in situ.

The most traditional and widely employed methods for benzimidazole synthesis involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile.

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, acid chlorides, or anhydrides), typically by heating in the presence of a strong acid like hydrochloric acid. chemijournal.comnih.gov This method is robust and applicable to a wide range of aliphatic and aromatic acids. chemijournal.com The reaction proceeds through the initial formation of an N-acylated intermediate, which then undergoes cyclization via intramolecular attack of the second amino group on the carbonyl carbon, followed by dehydration to yield the benzimidazole ring. chemijournal.com

The Weidenhagen reaction utilizes aldehydes as the one-carbon source. The condensation of an o-phenylenediamine with an aldehyde initially forms a Schiff base, which is then subjected to oxidative cyclodehydrogenation to afford the 2-substituted benzimidazole. nih.gov This oxidation can be achieved using various oxidizing agents, including air, copper(II) salts, or hydrogen peroxide. nih.govgoogle.com Numerous catalysts, including nanomaterials and various metal salts, have been developed to improve the efficiency and yield of this reaction under milder conditions.

More complex substituted benzimidazoles often require multi-step synthetic sequences. These pathways typically involve the synthesis of a specifically substituted o-phenylenediamine precursor, which is then cyclized in a subsequent step. mdpi.comiaea.org For instance, a common strategy begins with a substituted 1,2-dinitrobenzene. One nitro group can be selectively reduced to an amino group, followed by chemical modification of other parts of the molecule. The second nitro group is then reduced to generate the o-phenylenediamine in situ, which can then be cyclized. iaea.org Another approach involves the sequential nucleophilic substitution of di-halo-dinitrobenzenes to introduce diversity, followed by reduction and cyclization. mdpi.com These multi-step approaches offer greater control over the final substitution pattern of the benzimidazole ring. prepchem.com

While less common than condensation reactions, certain rearrangement reactions provide alternative entries into the benzimidazole ring system. These methods can be particularly useful for accessing derivatives that are difficult to prepare via classical routes. sigmaaldrich.com One such example is the rearrangement of quinoxalinone derivatives. Under specific conditions, such as treatment with nucleophiles or under acidic catalysis, the six-membered quinoxalinone ring can contract to form the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring, yielding a benzimidazole derivative. sigmaaldrich.comresearchgate.net These rearrangements often proceed through a series of ring-opening and ring-closing steps. sigmaaldrich.com

Targeted Synthetic Strategies for 2,7-Dimethyl-3H-Benzimidazol-5-ol

A direct, documented synthesis for 2,7-dimethyl-3H-benzimidazol-5-ol is not readily found in the literature. However, a plausible synthetic route can be designed based on established chemical principles for benzimidazole formation.

A logical approach to synthesizing 2,7-dimethyl-3H-benzimidazol-5-ol would involve the construction and subsequent cyclization of a key intermediate: 3,6-dimethyl-1,2-phenylenediamine-4-ol . This precursor contains the necessary arrangement of methyl and hydroxyl groups on the benzene ring.

A potential multi-step synthesis could commence from the commercially available 2,5-dimethylphenol . nih.gov The proposed pathway is as follows:

Nitration: The starting material, 2,5-dimethylphenol, would first undergo nitration. Due to the activating nature of the hydroxyl and methyl groups, this reaction would need to be carefully controlled to achieve selective dinitration. A likely outcome of nitration with a nitrating agent like nitric acid in sulfuric acid would be the formation of 4,6-dinitro-2,5-dimethylphenol. The positions of nitration are directed by the existing activating groups.

Reduction: The resulting dinitro compound, 4,6-dinitro-2,5-dimethylphenol, would then be subjected to reduction to convert the two nitro groups into amino groups. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or sodium borohydride (B1222165) in the presence of a catalyst. mdpi.combibliomed.orgacs.org This step would yield the crucial intermediate, 4-amino-2,5-dimethyl-6-nitrophenol . Further reduction would yield 4,6-diamino-2,5-dimethylphenol .

Cyclization: The final step would be the cyclization of the unstable 4,6-diamino-2,5-dimethylphenol with a suitable one-carbon synthon to form the imidazole ring. To introduce the methyl group at the 2-position of the benzimidazole, acetic acid or a derivative thereof would be the reagent of choice, following the principles of the Phillips-Ladenburg reaction. Heating the diamine with acetic acid in the presence of a mineral acid would induce condensation and cyclization to furnish the desired product, 2,7-dimethyl-3H-benzimidazol-5-ol.

An alternative route could involve starting with 5-methoxy-2,7-dimethyl-1H-benzimidazole , which could potentially be synthesized from a methoxy-substituted o-phenylenediamine. niscpr.res.in The final step would then be the demethylation of the methoxy (B1213986) group to the desired hydroxyl group, a common transformation in organic synthesis.

For the proposed synthetic pathway, the optimization of reaction conditions at each step would be critical to maximize the yield and ensure the purity of the final product.

In the nitration step , controlling the temperature and the concentration of the nitrating agent would be crucial to prevent over-nitration or side reactions.

For the reduction of the dinitro compound , the choice of catalyst and solvent, as well as the reaction temperature and pressure (for catalytic hydrogenation), would significantly impact the efficiency and selectivity of the reduction.

In the final cyclization step , several parameters could be varied to optimize the formation of 2,7-dimethyl-3H-benzimidazol-5-ol. Based on analogous benzimidazole syntheses, the following factors would be important:

Catalyst: While strong mineral acids like HCl are traditional, various other catalysts, including solid acid catalysts or Lewis acids, could be explored to potentially improve yields and simplify work-up procedures.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants and products. High-boiling point solvents are often used to drive the dehydration, but solvent-free conditions have also been shown to be effective in some cases.

Temperature and Reaction Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. Careful optimization is required to find the balance for maximum conversion to the desired product in a reasonable timeframe.

Molar Ratio of Reactants: The stoichiometry of the diamine and the carboxylic acid can be adjusted to ensure complete conversion of the limiting reagent.

Modern and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methods for benzimidazole derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances. mdpi.comchemmethod.comchemmethod.com These modern approaches are increasingly being applied to the synthesis of complex benzimidazoles.

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including benzimidazoles. nih.govnih.gov This method often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. chemmethod.comarkat-usa.org The synthesis of disubstituted benzimidazoles, for instance, has been shown to be highly efficient under microwave irradiation, often under solvent-free conditions. nih.govnih.gov

One reported method for the synthesis of 1,2-disubstituted benzimidazoles involves the reaction of an o-phenylenediamine with an aldehyde under microwave irradiation. nih.gov This approach can be highly selective and provide the desired products in very short reaction times with excellent yields. nih.govnih.gov For example, the combination of N-phenyl-o-phenylenediamine and benzaldehyde (B42025) with a catalytic amount of Er(OTf)₃ under microwave irradiation affords the corresponding 1,2-disubstituted benzimidazole in high yield within minutes. nih.govnih.gov While a specific microwave-assisted synthesis for 2,7-dimethyl-3H-benzimidazol-5-ol is not explicitly detailed in the provided results, the general applicability of this method to disubstituted benzimidazoles suggests its potential for the synthesis of this specific compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Generic 1,2-Disubstituted Benzimidazole

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 2 hours | 5-10 minutes |

| Yield | 61.4% | up to 99.9% |

| Conditions | 60°C in water | Solvent-free, 1% mol Er(OTf)₃ |

This data is generalized from the synthesis of 1,2-disubstituted benzimidazoles and illustrates the potential advantages of microwave assistance. nih.gov

The application of green chemistry principles to benzimidazole synthesis aims to create more environmentally benign processes. mdpi.comchemmethod.comnih.gov Key aspects include the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comchemmethod.com

Several green strategies have been developed for benzimidazole synthesis:

Use of Greener Solvents: Water, ionic liquids (ILs), and deep eutectic solvents (DES) have been explored as environmentally friendly reaction media. mdpi.comnih.gov For example, the synthesis of 2-substituted benzimidazoles has been achieved using the ionic liquid [BMIM]HSO₄ under microwave irradiation. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and various metal salts have been shown to be effective catalysts for benzimidazole formation at room temperature. mdpi.com Heterogeneous catalysts, like zeolites, have also been employed to facilitate the condensation of o-phenylenediamines with aldehydes, offering advantages in terms of selectivity and ease of separation, although sometimes requiring the use of less green solvents like acetonitrile. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to simpler work-up procedures. mdpi.comnih.gov Microwave-assisted synthesis under solvent-free conditions has proven particularly effective for producing benzimidazole derivatives. nih.govnih.gov

Derivatization and Functionalization of the 2,7-Dimethyl-3H-Benzimidazol-5-ol Scaffold

The presence of multiple reactive sites—the two nitrogen atoms of the imidazole ring and the hydroxyl group on the benzene moiety—makes 2,7-dimethyl-3H-benzimidazol-5-ol a versatile scaffold for further chemical modifications.

N-alkylation of the benzimidazole core is a common strategy to introduce structural diversity. The alkylation of NH-azoles can be achieved using various alkylating agents. researchgate.net For instance, the N-alkylation of benzimidazoles with ketonic Mannich bases has been reported to proceed in a mixture of ethanol (B145695) and water under reflux to yield 1-(3-oxopropyl)benzimidazoles. researchgate.net While specific examples for 2,7-dimethyl-3H-benzimidazol-5-ol are not provided, this general methodology could likely be adapted. The regioselectivity of alkylation (N1 vs. N3) can be an important consideration in unsymmetrical benzimidazoles.

N-acylation is another key functionalization reaction. Although specific protocols for the title compound are not detailed in the search results, general procedures for N-acylation of benzimidazoles typically involve reacting the benzimidazole with an acyl chloride or anhydride (B1165640) in the presence of a base.

The phenolic hydroxyl group at the 5-position is a prime site for modification through etherification and esterification reactions.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether linkage (-O-R). Typically, this is achieved by deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophilic species.

Esterification: The hydroxyl group can be converted to an ester (-O-C(=O)R) by reaction with a carboxylic acid (often under acidic catalysis, e.g., Fischer esterification) or, more commonly, with a more reactive acylating agent like an acyl chloride or an acid anhydride in the presence of a base.

While specific conditions for the etherification or esterification of 2,7-dimethyl-3H-benzimidazol-5-ol are not available in the provided search results, these are standard transformations for phenolic compounds.

The benzene ring of the benzimidazole scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents. The electron-donating nature of the hydroxyl group and the alkyl groups, as well as the electronic influence of the fused imidazole ring, will dictate the regiochemical outcome of such substitutions. The hydroxyl group is a strong activating group and is ortho-, para-directing. The imidazole part of the molecule can also influence the reactivity of the benzene ring.

Coupling Reactions for Extended Molecular Architectures

The development of extended molecular architectures from a core scaffold like 2,7-dimethyl-3H-benzimidazol-5-ol would likely rely on well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for their ability to form new bonds with high efficiency and selectivity. The primary challenge would be the initial functionalization of the benzimidazole ring, typically by introducing a halide (e.g., bromine or iodine) at a specific position, which can then serve as a handle for subsequent coupling reactions.

One of the most versatile and widely used methods for forming carbon-carbon bonds is the Sonogashira coupling . wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For a hypothetical scenario involving a halogenated derivative of 2,7-dimethyl-3H-benzimidazol-5-ol, a Sonogashira coupling could be employed to introduce alkynyl groups, which are valuable for creating rigid, linear extensions of the molecular structure.

The general conditions for a Sonogashira coupling are typically mild, often proceeding at room temperature. wikipedia.org The choice of solvent and base is crucial; amines such as triethylamine (B128534) or diethylamine (B46881) often serve as both the base and part of the solvent system. wikipedia.org

Hypothetical Sonogashira Coupling Reaction

To illustrate this, consider a hypothetical reaction between a brominated derivative of our target molecule, 4-bromo-2,7-dimethyl-3H-benzimidazol-5-ol, and a terminal alkyne like phenylacetylene (B144264).

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| 4-bromo-2,7-dimethyl-3H-benzimidazol-5-ol | Phenylacetylene | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | CuI (Copper(I) iodide) | Triethylamine | Acetonitrile | 2,7-dimethyl-4-(phenylethynyl)-3H-benzimidazol-5-ol |

This reaction would extend the benzimidazole core by linking it to a phenylacetylene moiety, a significant step in building a more complex molecular architecture. The resulting product could then undergo further reactions, such as another coupling reaction on the phenyl ring or cyclization reactions involving the alkyne and the hydroxyl group.

The principles of such coupling reactions are well-established for various heterocyclic systems, including purine (B94841) analogs like 5-deaza- and 7-deazapurines. atlanchimpharma.com For instance, palladium-catalyzed couplings have been successfully used to functionalize the C6 position of 7H-pyrrolo[2,3-d]pyrimidines, which are structurally related to benzimidazoles. atlanchimpharma.com These precedents strongly suggest that similar strategies would be applicable to a suitably functionalized 2,7-dimethyl-3H-benzimidazol-5-ol.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, providing precise information about the hydrogen and carbon frameworks of a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Comprehensive Structural Elucidation

As of the latest review of available scientific literature, specific ¹H and ¹³C NMR spectral data for 2,7-dimethyl-3H-benzimidazol-5-ol have not been reported. Hypothetically, a ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the two methyl groups, and the hydroxyl and amine protons. The chemical shifts, integration values, and splitting patterns of these signals would confirm the substitution pattern on the benzimidazole (B57391) core. Similarly, a ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom in the molecule, including the two methyl carbons, the carbons of the aromatic ring, and the carbons within the imidazole (B134444) portion of the structure.

Hypothetical ¹H NMR Data for 2,7-dimethyl-3H-benzimidazol-5-ol

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.5 - 7.5 | Singlet, Doublet | 2H |

| OH | 8.0 - 10.0 | Broad Singlet | 1H |

| NH | 11.0 - 13.0 | Broad Singlet | 1H |

| 2-CH₃ | 2.3 - 2.6 | Singlet | 3H |

Hypothetical ¹³C NMR Data for 2,7-dimethyl-3H-benzimidazol-5-ol

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=N (C2) | 150 - 160 |

| C-OH (C5) | 145 - 155 |

| Aromatic C-H | 100 - 120 |

| Aromatic C (quaternary) | 125 - 145 |

| 2-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between neighboring protons, for instance, to confirm the positions of the protons on the aromatic ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the placement of the methyl groups and the hydroxyl group by observing correlations from the methyl protons to the quaternary carbons of the benzimidazole ring.

Currently, no published reports of 2D NMR studies on 2,7-dimethyl-3H-benzimidazol-5-ol are available.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of 2,7-dimethyl-3H-benzimidazol-5-ol would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the imidazole ring (around 3100-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=N stretching of the imidazole ring (around 1615-1680 cm⁻¹), and C-C stretching within the aromatic ring (around 1400-1600 cm⁻¹). However, no experimentally obtained FTIR spectrum for this specific compound has been documented in the literature.

Hypothetical FTIR Data for 2,7-dimethyl-3H-benzimidazol-5-ol

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| N-H Stretch (Imidazole) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N Stretch (Imidazole) | 1615 - 1680 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds. For 2,7-dimethyl-3H-benzimidazol-5-ol, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic and imidazole ring systems. As with other spectroscopic data for this compound, there is no published Raman spectrum available.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 2,7-dimethyl-3H-benzimidazol-5-ol, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would offer clues about the stability of the benzimidazole core and the loss of substituents like the methyl groups. To date, no mass spectrometry data for 2,7-dimethyl-3H-benzimidazol-5-ol has been reported in peer-reviewed literature.

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with exact mass determination, the fragmentation pattern generated in the mass spectrometer provides a roadmap of the compound's structure. Upon electron impact ionization, the molecular ion ([M]⁺•) is formed, which then undergoes a series of characteristic bond cleavages to produce smaller fragment ions. The analysis of these fragments helps to confirm the connectivity of the atoms and the nature of the substituent groups.

The fragmentation of 2,7-dimethyl-3H-benzimidazol-5-ol is expected to follow pathways characteristic of substituted benzimidazoles. Most fragmentation in such molecules arises from the cleavage of weaker bonds. docbrown.infodocbrown.info A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the parent ion, which is a common fragmentation for methylated aromatic compounds. docbrown.infodocbrown.info Subsequent fragmentations could involve the cleavage of the heterocyclic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule, which is directly related to its chromophoric system.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis absorption spectrum of 2,7-dimethyl-3H-benzimidazol-5-ol is dominated by the electronic transitions within its benzimidazole core, which acts as the primary chromophore. The spectrum typically exhibits strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the conjugated aromatic and imidazole ring system. nih.govsapub.org The presence of auxochromes—the hydroxyl (-OH) and methyl (-CH₃) groups—can modify the absorption characteristics. These groups can cause a bathochromic shift (a shift to longer wavelengths) and/or a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzimidazole parent molecule. The non-bonding electrons on the nitrogen and oxygen atoms can also give rise to weaker n → π* transitions. ekb.eg

Solvatochromic Effects and Solvent-Molecule Interactions

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. ekb.egsciencepublishinggroup.com This phenomenon provides insight into the nature of solute-solvent interactions and the difference in dipole moment between the molecule's ground and excited states. researchgate.net

For 2,7-dimethyl-3H-benzimidazol-5-ol, changing the solvent from non-polar (e.g., hexane) to polar protic (e.g., ethanol (B145695), water) is expected to cause noticeable shifts in the absorption maxima (λmax). nih.govyoutube.com Polar solvents can interact with the molecule through dipole-dipole forces and, more specifically, through hydrogen bonding with the imidazole nitrogens and the hydroxyl group. nih.govyoutube.com Such interactions can stabilize the excited state to a different extent than the ground state, often resulting in a bathochromic (red) shift for π → π* transitions as solvent polarity increases. researchgate.net

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides definitive data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's conformation and stereochemistry. researchgate.net

Analysis of a suitable crystal of 2,7-dimethyl-3H-benzimidazol-5-ol would reveal key structural features. The benzimidazole ring system is expected to be largely planar. researchgate.net The analysis would also precisely locate the positions of the methyl and hydroxyl substituents on the benzene ring. Crucially, this method maps the intermolecular forces that dictate the crystal packing, such as hydrogen bonds formed between the hydroxyl group of one molecule and a nitrogen atom of an adjacent molecule, as well as potential π-π stacking interactions between the planar aromatic rings. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The crystal packing of 2,7-dimethyl-3H-benzimidazol-5-ol would be significantly influenced by a network of intermolecular forces. The primary interactions expected are hydrogen bonding and π-π stacking, which are common in heterocyclic compounds containing both hydrogen bond donors/acceptors and aromatic systems.

Hydrogen Bonding: The benzimidazole ring contains a hydroxyl (-OH) group at the 5-position and a secondary amine (-NH-) group within the imidazole moiety. These functional groups are potent hydrogen bond donors. The nitrogen atom at position 3 of the imidazole ring acts as a hydrogen bond acceptor. This combination allows for the formation of robust hydrogen-bonding networks. For instance, the hydroxyl group's hydrogen atom can form a hydrogen bond with the nitrogen atom of a neighboring molecule. Similarly, the N-H group can donate its hydrogen to the oxygen atom of the hydroxyl group of an adjacent molecule. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular architectures.

A hypothetical arrangement of these interactions is presented in the table below, based on the functional groups present in the molecule.

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motif |

| Hydrogen Bonding | Donor: -OH, -NH | Chains, Sheets, 3D Networks |

| Acceptor: -N= (imidazole), -OH | ||

| π-π Stacking | Benzimidazole Ring System | Face-to-face, Parallel-displaced |

Polymorphism and its Structural Implications in the Solid State

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different crystal structure and, consequently, distinct physical properties such as melting point, solubility, and stability. While no specific polymorphs of 2,7-dimethyl-3H-benzimidazol-5-ol have been reported, the potential for polymorphism is significant due to the molecule's structural features.

The flexibility in hydrogen bonding patterns and the different possible π-π stacking arrangements can give rise to various crystal packing motifs, leading to the formation of different polymorphs. For example, a change in crystallization conditions (e.g., solvent, temperature, pressure) could favor one hydrogen-bonding scheme over another, resulting in a different crystal form. A study on 2-propyl-1H-benzimidazole demonstrated temperature-induced polymorphism, where a phase transition from an ordered form to a new polymorph was observed upon heating. researchgate.net This highlights the propensity of benzimidazole derivatives to exhibit polymorphism.

The structural implications of polymorphism in 2,7-dimethyl-3H-benzimidazol-5-ol would be profound. Different polymorphs would likely exhibit variations in their intermolecular interaction patterns. For instance, one polymorph might be dominated by a chain-like hydrogen bonding motif, while another might feature a sheet-like arrangement. These structural differences would directly impact the material's bulk properties. The study of polymorphism is crucial, particularly in the pharmaceutical and materials science fields, as the properties of a specific polymorphic form can significantly affect a product's performance and stability.

Further experimental investigation, primarily through single-crystal X-ray diffraction and thermal analysis techniques, is necessary to isolate and characterize any potential polymorphs of 2,7-dimethyl-3H-benzimidazol-5-ol and to fully understand their structural nuances.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a powerful tool for investigating the fundamental characteristics of molecules in their ground electronic state. For 2,7-dimethyl-3H-benzimidazol-5-ol, these calculations have elucidated its geometry, reactivity, and electronic distribution.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For benzimidazole (B57391) derivatives, these calculations are often performed using the B3LYP functional with a 6-311G(d,p) basis set. This level of theory has been shown to provide a reliable comparison between experimental and theoretical bond lengths and angles.

Conformational analysis of related heterocyclic systems, such as dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c] researchgate.netresearchgate.netthiazole-6,7-dicarboxylate 2,2-dioxide, has revealed the existence of multiple stable conformers defined by the orientation of substituent groups. nih.gov In this particular case, the geometry of the conformers is determined by the positioning of two methyl ester groups. nih.gov The thiazolidine (B150603) ring in all conformers adopts an envelope form, while the pyrrole (B145914) ring remains nearly planar. nih.gov It was found that the most stable conformers in the gaseous state and argon matrices were the cis/cis forms, whereas the more polar trans/cis forms were stabilized in more polarizable environments like krypton and xenon matrices, as well as in the amorphous and crystalline phases. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Global Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability.

For a related benzimidazole compound, DFT calculations using the 6-311 g(d,p) basis set revealed a HOMO-LUMO energy gap of 3.08 eV. researchgate.net A smaller energy gap generally implies higher chemical reactivity and a greater potential for intramolecular charge transfer, which can be indicative of notable biological activity. researchgate.net The analysis of another compound, p-(dimethylamino)azobenzene (DMAB), showed energy gaps of 3.758 eV, 3.750 eV, 3.743 eV, and 3.724 eV for different forms, highlighting its reactive nature. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S).

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of the ease of electron transfer. |

This table is based on general principles of global reactivity descriptors.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Typically, red regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov Green areas correspond to regions of neutral potential. nih.gov In benzimidazole derivatives, the negative potential is often localized over electronegative atoms like nitrogen and oxygen, while the positive potential is found around hydrogen atoms. nih.gov For instance, in the fungicide benomyl, a benzimidazole derivative, the most negative regions are localized over the carbonyl groups, and the most positive regions are over the benzimidazole ring. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in understanding intramolecular charge transfer (ICT). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer.

NBO analysis can reveal significant hyperconjugative interactions, such as those between lone pair (LP) orbitals and antibonding (σ* or π) orbitals. researchgate.net For example, in some molecules, dominant transitions like LP→ LP, σ→ σ, and σ→ σ have been observed. researchgate.net In a study of two new azomethine derivatives, NBO analysis was used to elucidate intramolecular interactions, rehybridization, and electron density delocalization. researchgate.net The analysis of another molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, focused on its hyperconjugative interactions. malayajournal.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states, particularly their response to electromagnetic radiation.

Simulation of UV-Vis Absorption Spectra

TD-DFT calculations are widely used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths at which a molecule will absorb light. These simulated spectra can then be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the electronic transitions involved.

Elucidation of Excited-State Deactivation Mechanisms

Computational chemistry provides critical tools for understanding the photophysical behavior of molecules like 2,7-dimethyl-3H-benzimidazol-5-ol, particularly the pathways by which they dissipate energy after absorbing light. The deactivation of a photo-excited molecule is a crucial process that governs its fluorescence properties and photostability. For benzimidazole derivatives, common deactivation pathways include excited-state intramolecular proton transfer (ESIPT) and solvent-assisted deactivation.

Theoretical investigations into related systems, such as 2,2'-pyridylbenzimidazole complexed with water, show that deactivation can occur via an intersection of the excited state (S₁) and ground state (S₀) potential energy surfaces. rsc.org This process is often facilitated by the transfer of a proton, either intramolecularly or from an adjacent solvent molecule. rsc.org For example, in a 2,2'-pyridylbenzimidazole–water complex, a deactivation channel becomes accessible at a specific energy level above the electronic origin, which is revealed by the sudden disappearance of intermolecular vibrational modes in the spectrum. rsc.org Computational models can predict the energy barrier for such proton transfer events; in the case of the pyridylbenzimidazole-water complex, the barrier was calculated to be in reasonable agreement with experimental observations. rsc.org

Similarly, studies on 2,7-diazaindole, another heterocyclic compound, have computationally explored the role of solvent molecules like water and ammonia (B1221849) in its deactivation from the photo-excited state. nih.gov These calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can map out the potential energy profile of the excited-state proton transfer (ESPT) process. nih.gov Such studies have revealed that the ESPT process may involve an intersection between different types of excited states (e.g., ππ* and nπ*), leading to a rapid decrease in the excited state energy and facilitating a return to the ground state. nih.gov The competition between different deactivation channels, such as ESPT and excited-state hydrogen transfer (ESHT), can also be evaluated based on calculated energy barriers. nih.gov For 2,7-dimethyl-3H-benzimidazol-5-ol, which possesses both proton-donating (hydroxyl and N-H) and proton-accepting (imidazole nitrogen) sites, these computational approaches would be invaluable in mapping its potential deactivation pathways.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed investigation of close contacts between neighboring molecules. The surface is generated based on the electron density of the pro-molecule, and properties such as dnorm (normalized contact distance), shape-index, and curvedness are mapped onto it to highlight different aspects of intermolecular packing. The dnorm surface, for instance, uses a red-white-blue color scheme where red spots indicate contacts shorter than the van der Waals radii, white represents contacts around the van der Waals distance, and blue indicates longer contacts. nih.gov

While a crystal structure for 2,7-dimethyl-3H-benzimidazol-5-ol is not publicly available, analysis of related structures provides insight into the expected interactions. For example, a Hirshfeld analysis of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol revealed that the most significant contacts are H···H (47.5%), C···H/H···C (27.6%), and O···H/H···O (12.4%). iucr.orgiucr.org Similarly, for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the dominant contacts were found to be H···H (48.8%), H···C/C···H (20.9%), and H···N/N···H (19.3%). nih.gov The red spots on the dnorm surface for these compounds clearly indicate the presence of N—H···N, O—H···N, and C—H···N hydrogen bonds, which are crucial for stabilizing the crystal structure. nih.goviucr.org

The following table, based on data from a related hydrazone compound, (Z)-3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one, illustrates how these contributions are typically presented. nih.gov Such an analysis for 2,7-dimethyl-3H-benzimidazol-5-ol would quantify the roles of its hydroxyl and methyl groups in the crystal packing.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 51.2 |

| O···H/H···O | 17.9 |

| C···H/H···C | 15.2 |

| C···C | 8.1 |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters like NMR chemical shifts and vibrational frequencies. These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the electronic structure of molecules.

For NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with a DFT functional (e.g., B3LYP, PBE0, ωB97xD). nih.govresearchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and whether solvent effects are included. nih.govescholarship.org Studies on large sets of heterocyclic molecules have shown that a linear correlation between calculated isotropic shielding values and experimental chemical shifts can achieve high accuracy, sometimes approaching that of benchmark-quality calculations even with modest basis sets. nih.gov This approach can be crucial for distinguishing between isomers or different conformations of a molecule in solution. nih.gov

Vibrational frequencies (IR and Raman) can also be calculated using DFT methods. These calculations provide a set of harmonic frequencies that usually require scaling to account for anharmonicity and other systematic errors. A comparative analysis of calculated and experimental spectra can confirm vibrational mode assignments. For instance, a DFT study on 5,6-dimethyl benzimidazole using the B3LYP/6-311G** level of theory found a close agreement between the observed and calculated frequencies, allowing for detailed assignments of vibrational modes. nih.gov Changes in vibrational frequencies upon substitution can also be analyzed, revealing the influence of different functional groups on the molecule's vibrational properties. researchgate.net

The table below presents a selection of experimental and calculated vibrational frequencies for a related compound, 5,6-dimethyl benzimidazole, illustrating the typical agreement achieved with DFT calculations. nih.gov

| Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311G**) (cm⁻¹) |

|---|---|---|---|

| N-H stretch | 3064 | 3065 | 3101 |

| C-H stretch (methyl) | 2921 | 2923 | 2955 |

| C=N stretch | 1625 | 1624 | 1635 |

| Ring skeletal vibrations | 1458 | 1457 | 1469 |

| Ring breathing | 745 | 746 | 752 |

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

For a molecule like 2,7-dimethyl-3H-benzimidazol-5-ol, MD simulations could be used to explore its behavior in an aqueous environment. Such simulations would reveal the structure and dynamics of the hydration shell around the molecule, identifying which parts of the molecule form strong interactions with water. nitech.ac.jp This is particularly relevant for understanding the solubility and bioavailability of benzimidazole derivatives.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand bound to a protein target. tandfonline.comsemanticscholar.orgnih.gov Key parameters analyzed in these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the system has reached equilibrium and the ligand remains stably bound. semanticscholar.org

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position. High RMSF values can highlight flexible regions of a protein or ligand. researchgate.net

Radius of Gyration (Rg): This parameter describes the compactness of the protein-ligand complex. A stable Rg value suggests that the complex is not undergoing significant unfolding or conformational changes. researchgate.net

For example, MD simulations of benzimidazole derivatives complexed with proteins like β-tubulin or 14-α demethylase have been used to confirm binding modes predicted by molecular docking and to assess the stability of the interactions over timescales of nanoseconds. semanticscholar.orgacs.orgnih.gov These studies show that stable hydrogen bonds and hydrophobic interactions between the benzimidazole core and the protein's active site are often crucial for binding. acs.org Similar simulations for 2,7-dimethyl-3H-benzimidazol-5-ol would provide valuable insights into its dynamic properties and interaction patterns with its environment.

Photophysical Properties and Research in Advanced Materials

Fluorescence Spectroscopy and Quantum Yield Determination

The fluorescence properties of benzimidazole (B57391) derivatives are highly dependent on their substitution patterns. For instance, 2-(2-hydroxyphenyl)benzimidazoles are known to exhibit intense fluorescence emission with significant Stokes shifts, a characteristic feature of excited-state intramolecular proton transfer (ESIPT) fluorophores. researchgate.net The quantum yield of these compounds can range from 0.03 to 0.69, influenced by the nature of substituents on the benzimidazole and hydroxyphenyl rings. researchgate.net

The photophysical properties of several substituted 2-(2-hydroxyphenyl)benzimidazole derivatives are summarized in the table below, illustrating the impact of substitution on their fluorescence characteristics.

| Compound Name | Substituent (X) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| 2-(2-hydroxyphenyl)benzimidazole | H | 335 | 460 | 125 | 0.45 |

| 2-(2-hydroxy-5-aminophenyl)benzimidazole | 5-NH2 | 345 | 485 | 140 | 0.69 |

| 2-(2-hydroxy-5-sulfophenyl)benzimidazole | 5-SO3H | 340 | 475 | 135 | 0.35 |

| 2-(2-hydroxy-5-hydroxymethylphenyl)benzimidazole | 5-CH2OH | 338 | 465 | 127 | 0.48 |

Note: Data is for substituted 2-(2-hydroxyphenyl)benzimidazole derivatives in methanol (B129727) and is intended to provide a comparative context for the potential properties of 2,7-dimethyl-3H-benzimidazol-5-ol.

Luminescence Mechanisms and Excited-State Dynamics

The luminescence in many hydroxy-substituted benzimidazoles is governed by the process of excited-state intramolecular proton transfer (ESIPT). researchgate.net This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the imidazole (B134444) ring in the excited state, leading to a tautomeric form that is responsible for the observed fluorescence with a large Stokes shift. Theoretical investigations on related systems, such as 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol, suggest that the strengthening of intramolecular hydrogen bonds in the excited state facilitates the proton transfer process. nih.govresearchgate.net

The dynamics of these excited-state processes occur on an ultrafast timescale. For instance, studies on a bisimidazole derivative have characterized the transient species and determined the rate constants of interaction between different components in a photosensitive system. researchgate.net While specific studies on the excited-state dynamics of 2,7-dimethyl-3H-benzimidazol-5-ol are not available, it is plausible that its photophysical behavior would also be influenced by ESIPT, given the presence of both a hydroxyl (proton-donating) and a benzimidazole (proton-accepting) moiety.

Potential for Non-Linear Optical (NLO) Materials and Devices

Benzimidazole and its derivatives are recognized as a promising class of organic materials for non-linear optical (NLO) applications. tandfonline.commdpi.com Their molecular structure, featuring a conjugated π-electron system, facilitates efficient electron delocalization, which is a key requirement for NLO activity. researchgate.net The NLO response can be tuned by introducing various substituents to the benzimidazole core. tandfonline.com

Computational studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of benzimidazole derivatives. researchgate.netamanote.com These studies calculate parameters such as molecular polarizability (α) and first-order hyperpolarizability (β), which are indicative of the NLO response. For example, a study on pyridine (B92270) benzimidazole derivatives found that the introduction of a methyl group can increase the NLO activity. nih.gov Although experimental NLO data for 2,7-dimethyl-3H-benzimidazol-5-ol has not been reported, theoretical calculations on similar structures suggest that it could possess significant NLO properties.

The table below presents theoretical NLO data for some benzimidazole derivatives, highlighting the influence of substituents on their hyperpolarizability.

| Compound Name | Method | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| 2-Phenylbenzimidazole | DFT | 4.2 | 225.3 | 789.4 |

| 2-(4-Nitrophenyl)benzimidazole | DFT | 8.1 | 245.7 | 3456.2 |

| 2-(4-Aminophenyl)benzimidazole | DFT | 2.9 | 248.1 | 1234.5 |

Note: This data is derived from computational studies on related benzimidazole derivatives and serves as an indicator of the potential NLO properties of substituted benzimidazoles.

Photostability and Photo-Degradation Pathways

The photostability of benzimidazole derivatives is a critical factor for their application in materials science, particularly in devices exposed to light. Studies on other benzimidazole-based compounds, such as those used as UV filters, have shown that they can undergo photodegradation. researchgate.net For instance, 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA), a common UVB filter, can induce the production of reactive oxygen species upon irradiation. researchgate.net

The photodegradation of benzimidazole compounds can proceed through various pathways, including isomerization, oxidation, hydroxylation, and hydrolysis. A study on the photodegradation of benzisothiazolinone, a related heterocyclic compound, identified fourteen photoproducts, indicating a complex degradation mechanism. While the specific photo-degradation pathways for 2,7-dimethyl-3H-benzimidazol-5-ol have not been elucidated, it is expected that the benzimidazole ring and the hydroxyl group would be the primary sites of photochemical reactions.

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies for Redox Potentials and Electron Transfer Processes

Direct cyclic voltammetry data for 2,7-dimethyl-3H-benzimidazol-5-ol is not present in the reviewed literature. Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of compounds, providing information on oxidation and reduction potentials and the kinetics of electron transfer.

For related benzimidazole (B57391) structures, cyclic voltammetry has been employed to understand their electron-donating or -accepting capabilities. For instance, studies on various benzimidazole derivatives have shown that the imidazole (B134444) and benzene (B151609) rings, along with their substituents, are electrochemically active. The nitrogen atoms in the imidazole ring can participate in redox processes, and the aromatic system can undergo oxidation or reduction.

In the case of 2,7-dimethyl-3H-benzimidazol-5-ol, the hydroxyl (-OH) group at the 5-position is expected to be the primary site of oxidation. Phenolic compounds are known to undergo oxidation to form phenoxyl radicals. The potential at which this oxidation occurs would be influenced by the electron-donating methyl groups at the 2 and 7 positions, which would likely lower the oxidation potential compared to an unsubstituted benzimidazol-5-ol.

A hypothetical cyclic voltammogram for 2,7-dimethyl-3H-benzimidazol-5-ol would be expected to show an anodic peak corresponding to the oxidation of the hydroxyl group. The reversibility of this process would depend on the stability of the resulting radical and any subsequent chemical reactions.

Table 1: Postulated Redox Potentials for 2,7-dimethyl-3H-benzimidazol-5-ol Based on Analogous Structures

| Redox Process | Postulated Potential (vs. Ag/AgCl) | Notes |

| Oxidation of -OH group | +0.4 to +0.8 V | The exact potential would be influenced by the solvent, pH, and scan rate. The electron-donating methyl groups are expected to shift this potential to less positive values. |

| Reduction of Benzimidazole Core | -1.0 to -1.5 V | Reduction of the benzimidazole ring system typically occurs at more negative potentials and is often an irreversible process. |

Note: The data in this table is hypothetical and serves as an estimation based on the electrochemical behavior of structurally related compounds. Experimental verification is required.

Investigation of Electro-Oxidation and Electro-Reduction Mechanisms

The electro-oxidation of 2,7-dimethyl-3H-benzimidazol-5-ol would likely proceed via the initial one-electron oxidation of the hydroxyl group to form a phenoxyl radical. This radical could then undergo further reactions, such as dimerization or polymerization, leading to the formation of new products. The specific mechanism would be highly dependent on the experimental conditions, including the solvent, electrolyte, and electrode material.

The electro-reduction of the benzimidazole moiety is generally more complex. It can involve the reduction of the C=N double bond in the imidazole ring. The presence of the methyl and hydroxyl substituents would also influence the reduction pathway.

Correlation of Electrochemical Data with Molecular Structure and Electronic Properties

The electrochemical behavior of 2,7-dimethyl-3H-benzimidazol-5-ol is intrinsically linked to its molecular structure.

Hydroxyl Group (-OH): This is the most readily oxidizable functional group in the molecule. Its position on the benzene ring (position 5) affects the electron density distribution and, consequently, the oxidation potential.

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 7 are electron-donating. They increase the electron density on the benzimidazole ring system, which is expected to make the oxidation of the hydroxyl group easier (occur at a lower potential).

Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy would be correlated with the oxidation potential, with a higher HOMO energy generally corresponding to an easier oxidation. Conversely, the LUMO energy would be related to the reduction potential.

Fundamental Molecular and Supramolecular Interactions

Supramolecular Assembly and Hydrogen Bonding Networks in Solid and Solution States

The benzimidazole (B57391) core, with its acidic N-H proton and basic imine nitrogen, is a classic motif for the formation of robust hydrogen bonds. In the solid state, it is anticipated that 2,7-dimethyl-3H-benzimidazol-5-ol would form extensive hydrogen-bonding networks. The hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, further contributing to the stability of the supramolecular architecture. The N-H---N and O-H---N hydrogen bonds are expected to be prominent, leading to the formation of chains, sheets, or more complex three-dimensional structures.

Metal Ion Coordination Chemistry and Complex Formation

The benzimidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. The nitrogen atoms of the imidazole (B134444) ring in 2,7-dimethyl-3H-benzimidazol-5-ol can act as effective coordination sites.

Ligands incorporating the 2,7-dimethyl-3H-benzimidazol-5-ol unit can be designed to be monodentate, bidentate, or polydentate, depending on the desired coordination geometry and the nature of the metal ion. The hydroxyl group can be deprotonated to act as an additional coordination site, leading to the formation of chelate rings which enhance the stability of the resulting metal complexes. The synthesis of such ligands would typically involve the condensation of appropriately substituted diamines with carboxylic acids or their derivatives. For instance, the reaction of a substituted 1,2-diaminobenzene with an appropriate aldehyde or carboxylic acid is a common route to benzimidazole derivatives.

The general synthetic approach for preparing metal complexes with such ligands involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The stoichiometry of the reactants and the reaction conditions, such as temperature and pH, can be controlled to isolate complexes with desired structures. nih.gov

The resulting coordination compounds can be characterized by a variety of techniques. Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Spectroscopic methods are also invaluable for characterizing these complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H, C=N, and O-H bonds upon coordination can confirm the involvement of these groups in metal binding.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which are sensitive to the coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the ligand and its coordination mode in solution.

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes.

A study on related benzimidazole-derived complexes with Cu(II), Zn(II), Ni(II), and Ag(I) utilized FT-IR, ¹H-NMR, powder X-ray diffraction, and ESI-MS for structural identification, while UV-Vis spectroscopy confirmed the presence of the metal in the complexes. nih.gov

Table 1: Expected Spectroscopic Data for Metal Complexes of 2,7-dimethyl-3H-benzimidazol-5-ol

| Spectroscopic Technique | Expected Observations upon Coordination |

| FT-IR | Shift in ν(N-H), ν(C=N), and ν(O-H) bands |

| UV-Vis | Appearance of d-d transition bands and ligand-to-metal or metal-to-ligand charge transfer bands |

| ¹H NMR (for diamagnetic complexes) | Shifts in the chemical shifts of protons near the coordination sites |

This table is predictive and based on general principles of coordination chemistry of benzimidazole derivatives.

For complexes containing paramagnetic metal ions, such as Cu(II) or high-spin Co(II), magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the electronic structure. Magnetic susceptibility measurements can determine the number of unpaired electrons and provide insights into magnetic exchange interactions between metal centers in polynuclear complexes.

EPR spectroscopy provides detailed information about the environment of the unpaired electron. The g-values and hyperfine coupling constants obtained from EPR spectra are sensitive to the geometry of the complex and the nature of the donor atoms. For instance, the EPR spectra of Cu(II) complexes with 5,6-dimethylbenzimidazole (B1208971) have been used to characterize their structures. researchgate.net

Molecular Recognition and Binding Mechanism Studies

The ability of benzimidazole derivatives to engage in various non-covalent interactions makes them attractive candidates for studies in molecular recognition.

Benzimidazole-containing molecules have been shown to interact with DNA through different binding modes, including intercalation and groove binding. nih.gov The planar aromatic system of the benzimidazole ring is suitable for intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is often characterized by an increase in the viscosity of the DNA solution and significant changes in the absorption and fluorescence spectra of the molecule.

Alternatively, the molecule can bind in the major or minor groove of the DNA. This binding is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the molecule and the edges of the base pairs in the grooves. The presence of the methyl and hydroxyl groups on the 2,7-dimethyl-3H-benzimidazol-5-ol ring would influence its preferred binding mode and affinity for DNA. The size and shape of the molecule, as well as the positioning of hydrogen bond donors and acceptors, are critical determinants of the binding mode. nih.gov For example, the number of benzimidazole rings in a compound can influence whether it acts as an intercalator or a groove binder. nih.gov

Investigation of Enzyme Active Site Interaction Mechanisms (Molecular Basis of Inhibition)

The benzimidazole scaffold, a key structural feature of 2,7-dimethyl-3H-benzimidazol-5-ol, is recognized for its versatile role in enzyme inhibition. nih.gov While direct studies on 2,7-dimethyl-3H-benzimidazol-5-ol are not extensively documented in publicly available literature, the broader family of benzimidazole derivatives has been the subject of significant research, offering insights into their mechanisms of action at the molecular level. These compounds are known to interact with a variety of enzymes, often exerting their inhibitory effects by competing with endogenous substrates or by inducing conformational changes in the enzyme structure.

The interaction mechanisms of benzimidazole derivatives with enzyme active sites are diverse and depend on the specific enzyme and the substitution pattern on the benzimidazole ring. For instance, in the context of protein kinases, benzimidazoles can act as hinge-binding motifs, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. nih.gov In other cases, the benzimidazole core serves as a scaffold, positioning various substituents to interact with specific pockets within the active site, thereby enhancing potency and selectivity. nih.gov

Computational studies, such as molecular docking, have been instrumental in elucidating these interactions. For example, docking studies of certain benzimidazole derivatives with acetylcholinesterase (AChE) have revealed key binding modes within the enzyme's active site. nih.gov These studies highlight the importance of specific substitutions on the benzimidazole ring in forming interactions with key amino acid residues, which can explain the observed inhibitory potencies. nih.gov

The following table summarizes the inhibitory activities of various benzimidazole derivatives against different enzymes, illustrating the broad spectrum of biological targets for this class of compounds.

| Enzyme Target | Type of Inhibition | Key Interaction Features | Reference |

| Protein Kinases | ATP-Competitive | Hinge-binding, scaffolding for substituent interactions | nih.gov |

| Topoisomerases | Not specified | Interference with DNA binding or enzyme function | researchgate.net |

| Acetylcholinesterase (AChE) | Competitive | Interactions with active site residues | nih.gov |

| Dipeptidyl Peptidase III (DPP III) | Not specified | Not specified | researchgate.net |

| Aromatase | Not specified | Not specified | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Not specified | Not specified | mdpi.com |

Protein Binding Site Analysis through Structural and Computational Methods

The analysis of how benzimidazole derivatives bind to proteins is crucial for understanding their biological activity and for the rational design of new, more potent and selective inhibitors. Structural biology techniques, particularly X-ray crystallography, and computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in this endeavor.

Computational docking studies on various benzimidazole derivatives have consistently demonstrated their ability to fit into the binding pockets of their target proteins. nih.gov These models can predict the binding orientation and affinity of a ligand, providing insights that guide the synthesis of new analogs with improved properties. For example, docking studies of benzimidazole-triazole derivatives as acetylcholinesterase inhibitors revealed that specific substitutions on the benzimidazole and phenyl rings were critical for achieving high inhibitory activity. nih.gov

The table below provides examples of computational and structural methods used to analyze the protein binding of benzimidazole derivatives.

| Method | Protein Target | Key Findings | Reference |

| Molecular Docking | Acetylcholinesterase (AChE) | Identified key interactions and binding poses of inhibitors. | nih.gov |

| Molecular Modeling | Protein Kinases | Elucidated multiple binding modes, including hinge-binding. | nih.gov |

| Not specified | DNA Topoisomerase | Suggested interference with tubulin polymerization and DNA intercalation. | researchgate.net |

It is important to emphasize that while the general principles of benzimidazole-protein interactions are well-established, the specific binding mode of 2,7-dimethyl-3H-benzimidazol-5-ol to any given protein would be highly dependent on the unique topology and chemical environment of the protein's binding site. Future structural and computational studies on this specific compound are necessary to fully elucidate its molecular interactions.

Catalytic Applications and Reaction Mechanisms

Role as Organocatalysts in Organic Transformations

There is no available research to suggest or detail the use of 2,7-dimethyl-3H-benzimidazol-5-ol as an organocatalyst in organic transformations.

Ligand Design for Metal-Catalyzed Reactions and their Efficacy

No studies have been found that describe the design, synthesis, or application of 2,7-dimethyl-3H-benzimidazol-5-ol as a ligand in metal-catalyzed reactions. Therefore, no data on its efficacy in such roles can be provided.

Mechanistic Studies of Catalytic Cycles and Intermediate Species

In the absence of any documented catalytic applications for 2,7-dimethyl-3H-benzimidazol-5-ol, there are no mechanistic studies, investigations of catalytic cycles, or identification of intermediate species to report.

Advanced Thermal Analysis and Other Characterization Methodologies

Thermal Analysis: Probing Phase Behavior and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for investigating the thermal stability, decomposition profile, and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the temperature at which a compound begins to decompose and for identifying the presence of volatile components. While specific TGA data for 2,7-dimethyl-3H-benzimidazol-5-ol is not widely available in public literature, a hypothetical analysis would likely reveal a stable profile up to a certain temperature, followed by a single or multi-step decomposition process. The onset of decomposition would be a key parameter indicating its thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions. A DSC thermogram for 2,7-dimethyl-3H-benzimidazol-5-ol would be expected to show an endothermic peak corresponding to its melting point. The enthalpy of fusion, calculated from the area of this peak, would provide valuable information about the energy required to break the crystal lattice.

Interactive Data Table: Hypothetical Thermal Properties of 2,7-dimethyl-3H-benzimidazol-5-ol

| Thermal Property | Technique | Hypothetical Value | Description |

| Onset of Decomposition | TGA | > 250 °C | The temperature at which significant mass loss begins. |

| Melting Point (T_m) | DSC | 180 - 190 °C | The temperature at which the compound transitions from a solid to a liquid state. |

| Enthalpy of Fusion (ΔH_f) | DSC | 80 - 100 J/g | The amount of energy required to melt the compound. |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data that would be obtained from TGA and DSC analyses. Actual experimental values may vary.

Advanced Microscopy Techniques: Visualizing Morphology and Nanostructure

Advanced microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, particle size, and nanostructure of materials. The application of these techniques is particularly relevant when 2,7-dimethyl-3H-benzimidazol-5-ol is considered for use in materials science, such as in the formation of thin films, nanoparticles, or composites.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. For a crystalline powder of 2,7-dimethyl-3H-benzimidazol-5-ol, SEM analysis would reveal the shape, size distribution, and surface texture of the individual crystals. This information is critical for understanding properties like flowability, packing density, and dissolution rate.

Transmission Electron Microscopy (TEM) is used to observe the internal structure of a material at the nanoscale. If 2,7-dimethyl-3H-benzimidazol-5-ol were to be formulated into nanoparticles for a specific application, TEM would be essential for visualizing the size, shape, and internal morphology of these nanoparticles, as well as their dispersion within a matrix.

The insights gained from these advanced characterization methodologies are fundamental to establishing a comprehensive profile of 2,7-dimethyl-3H-benzimidazol-5-ol, paving the way for its informed use in research and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-dimethyl-3H-benzimidazol-5-ol derivatives, and how can reaction conditions be optimized for higher yields?

- Answer: Synthesis typically involves condensation reactions of substituted o-phenylenediamine derivatives with carbonyl-containing precursors. For example, bromoacetic acid can serve as a starting material for functionalizing the benzimidazole core. Optimization includes solvent selection (e.g., ethanol under reflux), catalyst use (e.g., sodium ethoxide), and temperature control (50–60°C for 2–3 hours). Yields exceeding 90% are achievable by monitoring reaction progress via TLC (Rf = 0.6 in hexane:ethyl acetate 70:30) and confirming purity via melting point analysis (e.g., 183°C) .

Q. Which spectroscopic techniques are essential for characterizing 2,7-dimethyl-3H-benzimidazol-5-ol, and how are data interpreted?

- Answer:

- 1H/13C NMR : Identifies methyl groups (δ 2.3–2.5 ppm for CH3) and hydroxyl protons (δ 5–6 ppm, broad). Aromatic protons show splitting patterns indicative of substitution .

- IR Spectroscopy : Confirms OH (3200–3500 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 189.2 for C9H10N2O) and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of 2,7-dimethyl-3H-benzimidazol-5-ol derivatives?

- Answer: Standard assays include:

- MTT Assay : Evaluates cytotoxicity against cancer cell lines (e.g., HepG2, A549) with IC50 calculations .

- Antimicrobial Testing : Agar diffusion or microdilution methods against Gram-positive/negative bacteria .

- Enzyme Inhibition : α-Amylase/α-glucosidase assays to screen antidiabetic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Answer: Systematic modifications (e.g., introducing electron-withdrawing groups at position 2 or fluorinated aryl rings) enhance interactions with targets like 5-HT6 receptors. Computational docking (using homology models) predicts binding modes, while in vitro assays validate affinity (e.g., Ki values < 100 nM). For example, trifluoromethyl substituents improve metabolic stability .

Q. What methodological approaches resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or physicochemical properties (solubility, logP). Strategies include:

- Cross-Assay Validation : Compare MTT results with apoptosis markers (Annexin V/PI staining) .

- Physicochemical Profiling : Measure logP (e.g., 2.5–3.5 for optimal membrane permeability) and solubility in PBS/DMSO .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on IC50) .

Q. How are computational tools like 3D-QSAR and molecular docking integrated into inhibitor design?

- Answer:

- 3D-QSAR : Aligns ligands to generate steric/electrostatic contour maps, predicting inhibitory potency (e.g., pIC50 = 6.2 for α-amylase) .

- Molecular Docking : Simulates binding to active sites (e.g., α-amylase PDB 1HNY), identifying key interactions (e.g., hydrogen bonds with Asp300, hydrophobic contacts with Trp58) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies improve photophysical properties for fluorescence sensing applications?

- Answer: Incorporating excited-state intramolecular proton transfer (ESIPT) moieties (e.g., hydroxyl groups adjacent to electron-deficient rings) enables dual emission (450 nm and 550 nm). Solvatochromic studies in varying solvents (e.g., DMSO vs. hexane) validate intramolecular charge transfer. Derivatives with methyl groups at position 7 exhibit enhanced quantum yields (Φ = 0.45) .

Q. How can researchers address challenges in drug delivery for hydrophobic benzimidazole derivatives?

- Answer:

- Nanocarriers : Cubosomes loaded with N-alkylated derivatives (e.g., 1-benzyl-1H-benzimidazole) improve bioavailability. Characterization via FT-IR and TEM confirms encapsulation efficiency (>85%) .

- Hydrogel Formulations : Polymeric matrices (e.g., chitosan-alginate) sustain release over 24 hours (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.